molecular formula C24H32FN3O2S B6104850 N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B6104850
M. Wt: 445.6 g/mol
InChI Key: CBYWLYWGCVRDEM-UHFFFAOYSA-N
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Description

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a thiazole ring, and a fluorophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Fluorophenyl Group: This step involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the piperidine intermediate.

    Construction of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Final Coupling and Functionalization: The final step involves coupling the thiazole intermediate with the piperidine derivative, followed by functionalization to introduce the oxolan-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Research: The compound can be used to study receptor-ligand interactions and signal transduction pathways.

    Materials Science: It can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide
  • N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different halogen substitutions.

Properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O2S/c1-17-23(31-18(2)26-17)24(29)28(16-21-7-5-13-30-21)14-19-9-11-27(12-10-19)15-20-6-3-4-8-22(20)25/h3-4,6,8,19,21H,5,7,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYWLYWGCVRDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N(CC2CCN(CC2)CC3=CC=CC=C3F)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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